molecular formula C28H25N3O4S B15026740 (2E)-2-[(4-methylphenyl)sulfonyl]-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}prop-2-enenitrile

(2E)-2-[(4-methylphenyl)sulfonyl]-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}prop-2-enenitrile

Cat. No.: B15026740
M. Wt: 499.6 g/mol
InChI Key: AFDUUBITEFWEAA-CJLVFECKSA-N
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Description

The compound (2E)-3-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrido[1,2-a]pyrimidine core, which is known for its biological activity, and a sulfonyl group, which can enhance its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE typically involves multi-step organic reactions. The starting materials often include substituted phenols, pyrimidines, and sulfonyl chlorides. Key steps in the synthesis may include:

    Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phenoxy group: This step may involve nucleophilic substitution reactions.

    Attachment of the sulfonyl group: This is typically done using sulfonyl chlorides under basic conditions.

    Formation of the enenitrile group: This can be achieved through condensation reactions involving nitriles and aldehydes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE: can undergo various chemical reactions, including:

    Oxidation: The phenoxy and pyrimidine groups can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

(2E)-3-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly in targeting diseases involving the pyrido[1,2-a]pyrimidine core.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE involves its interaction with molecular targets such as enzymes or receptors. The pyrido[1,2-a]pyrimidine core can bind to active sites, inhibiting the function of specific proteins. The sulfonyl group may enhance its binding affinity and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrimidine derivatives and sulfonyl-containing molecules. Compared to these, (2E)-3-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE may offer unique properties such as enhanced solubility and specific biological activity due to its unique structural features.

List of Similar Compounds

    Pyrido[1,2-a]pyrimidine derivatives: Known for their biological activity.

    Sulfonyl-containing molecules: Used in various pharmaceutical applications.

Properties

Molecular Formula

C28H25N3O4S

Molecular Weight

499.6 g/mol

IUPAC Name

(E)-2-(4-methylphenyl)sulfonyl-3-[2-(5-methyl-2-propan-2-ylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

InChI

InChI=1S/C28H25N3O4S/c1-18(2)23-13-10-20(4)15-25(23)35-27-24(28(32)31-14-6-5-7-26(31)30-27)16-22(17-29)36(33,34)21-11-8-19(3)9-12-21/h5-16,18H,1-4H3/b22-16+

InChI Key

AFDUUBITEFWEAA-CJLVFECKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=C(C=CC(=C4)C)C(C)C)/C#N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=C(C=CC(=C4)C)C(C)C)C#N

Origin of Product

United States

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